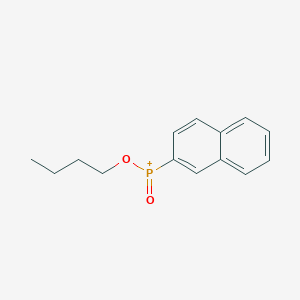
Butoxy(naphthalen-2-yl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalen-2-yl phosphinic acid with butanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors . This method ensures consistent production and high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Butoxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Butoxy(naphthalen-2-yl)oxophosphanium has a wide range of applications in scientific research . In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, it is explored for its potential therapeutic properties . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
Mechanism of Action
The mechanism of action of butoxy(naphthalen-2-yl)oxophosphanium involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of enzymes, depending on the context . The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: These compounds share a similar naphthalene core structure and exhibit comparable chemical properties.
Phosphine oxides: These compounds have similar phosphorus-containing functional groups and undergo similar chemical reactions.
Uniqueness
Butoxy(naphthalen-2-yl)oxophosphanium is unique due to its specific combination of a naphthalene ring and a butoxy group attached to a phosphorus atom . This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
821009-68-1 |
|---|---|
Molecular Formula |
C14H16O2P+ |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
butoxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C14H16O2P/c1-2-3-10-16-17(15)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3/q+1 |
InChI Key |
JKTZDDCRMMZRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


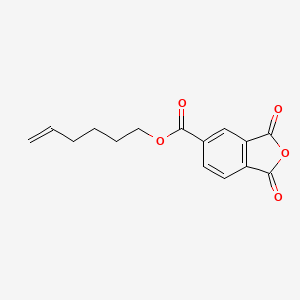
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
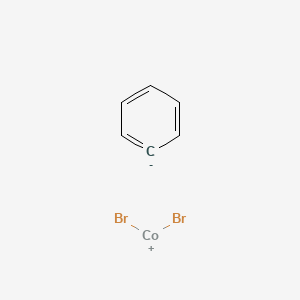
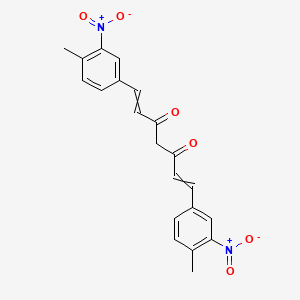
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
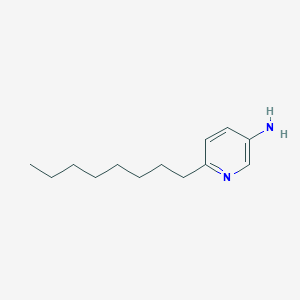
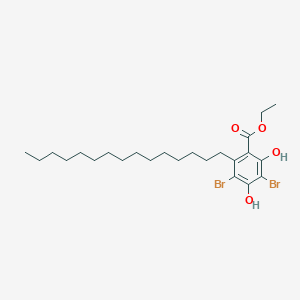
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
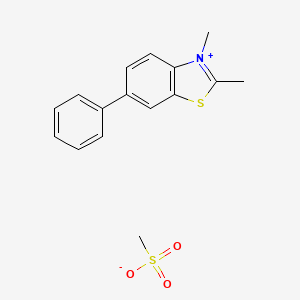
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
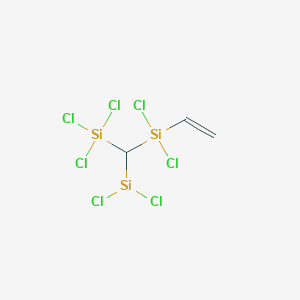
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
